molecular formula C7H4BrClN2 B1343654 3-bromo-7-chloro-1H-indazole CAS No. 885521-96-0

3-bromo-7-chloro-1H-indazole

Cat. No. B1343654
CAS RN: 885521-96-0
M. Wt: 231.48 g/mol
InChI Key: KBOHOYPACGOYAV-UHFFFAOYSA-N
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Description

3-bromo-7-chloro-1H-indazole is a heterocyclic compound with a molecular weight of 231.48 . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-bromo-7-chloro-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The IUPAC name for 3-bromo-7-chloro-1H-indazole is the same as its common name . Its InChI code is 1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) .


Chemical Reactions Analysis

Indazoles, including 3-bromo-7-chloro-1H-indazole, can be synthesized through various methods such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

3-bromo-7-chloro-1H-indazole is a solid at ambient temperature . It has a molecular weight of 231.48 .

Scientific Research Applications

Synthesis of Antiviral Agents

Indazole derivatives, such as the one mentioned in your query, are often used in the synthesis of antiviral agents. For example, a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

Anticancer Research

Indazole compounds have shown promise in anticancer research. They have been observed to possess antiproliferative activity against various neoplastic cell lines, potentially inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle .

Synthetic Methodology Development

Researchers have developed new synthetic approaches to create indazole derivatives more efficiently. These methods can include regioselective bromination and heterocycle formation with hydrazine .

Antitumor Activity Studies

Indazole-3-amine derivatives have been designed and synthesized for antitumor activity studies. They are tested against different cancer cell lines using assays like the MTT assay to investigate their efficacy .

Safety and Hazards

The safety information for 3-bromo-7-chloro-1H-indazole includes several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and using only under a chemical fume hood .

Future Directions

Indazole-containing derivatives, including 3-bromo-7-chloro-1H-indazole, have been found to possess a wide range of pharmacological activities . Therefore, there is potential for further exploration of the medicinal properties of indazole for the treatment of various pathological conditions .

properties

IUPAC Name

3-bromo-7-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOHOYPACGOYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646271
Record name 3-Bromo-7-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-7-chloro-1H-indazole

CAS RN

885521-96-0
Record name 3-Bromo-7-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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